Cas no 942-06-3 (4,5-Dichlorophthalic anhydride)

4,5-Dichlorophthalic anhydride structure
942-06-3 structure
Product name:4,5-Dichlorophthalic anhydride
CAS No:942-06-3
MF:C8H2Cl2O3
MW:217.005680561066
MDL:MFCD00075034
CID:814299
PubChem ID:87568771

4,5-Dichlorophthalic anhydride Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dichloroisobenzofuran-1,3-dione
    • 1,3-Isobenzofurandione,5,6-dichloro-
    • 4.5-dichlorophthalicanhydride
    • 4,5-Dichlorophalic anhydride
    • 4,5-dichloro-phthalic acid anhydride
    • 4,5-Dichlor-phthalsaeure-anhydrid
    • 5,6-DICHLORO-1,3-DIHYDROISOBENZOFURAN-1,3-DIONE
    • 5,6-dichloro-1,3-isobenzofurandione
    • 5,6-Dichloro-2-benzofuran-1,3-dione
    • 5,6-dichlorophthalic anhydride
    • 4,5-Dichlorophthalic anhydride
    • 4,5-Dichlorophthalicanhydride
    • 1,3-Isobenzofurandione, 5,6-dichloro-
    • ULSOWUBMELTORB-UHFFFAOYSA-N
    • 5,6-Dichloro-1,3-Dihydro-2-Benzofuran-1,3-Dione
    • PubChem16761
    • 4.5-dichlorophthalic anhydride
    • A
    • 5,6-Dichloro-1,3-isobenzofurandione (ACI)
    • Phthalic anhydride, 4,5-dichloro- (6CI, 7CI, 8CI)
    • SY051009
    • EN300-60238
    • AKOS000281368
    • 4,5-Dichlorophthalic anhydride, 98%
    • AS-42975
    • InChI=1/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2
    • SCHEMBL79833
    • CS-0109872
    • MFCD00075034
    • CHEMBL2270552
    • D2335
    • AC-25988
    • C8H2Cl2O3
    • 5,6-Dichloro-2-benzofuran-1,3-dione #
    • DTXSID10240970
    • NS00040267
    • 942-06-3
    • EINECS 213-386-2
    • DB-014399
    • 4,5-Dichlorophthalic Acid, Anhydride
    • MDL: MFCD00075034
    • Inchi: 1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
    • InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)O1

Computed Properties

  • Exact Mass: 215.93800
  • Monoisotopic Mass: 215.9380993 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.4
  • Molecular Weight: 217.00

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.715±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 186.0 to 189.0 deg-C
  • Boiling Point: 313°C(lit.)
  • Flash Point: 144.8±21.3 °C
  • Refractive Index: 1.638
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 43.37000
  • LogP: 2.30400
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,5-Dichlorophthalic anhydride Security Information

4,5-Dichlorophthalic anhydride Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-Dichlorophthalic anhydride PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB275174-1 g
4,5-Dichlorophthalic anhydride, 95%; .
942-06-3 95%
1 g
€96.80 2023-07-20
Enamine
EN300-60238-2.5g
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione
942-06-3 95%
2.5g
$55.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180512-1g
5,6-Dichloroisobenzofuran-1,3-dione
942-06-3 98%
1g
¥57.00 2024-04-24
TRC
D473963-5g
4,5-Dichlorophthalic Anhydride
942-06-3
5g
$ 167.00 2023-09-07
TRC
D473963-10g
4,5-Dichlorophthalic Anhydride
942-06-3
10g
$265.00 2023-05-18
OTAVAchemicals
3015488-10G
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione
942-06-3 95%
10G
$230 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X22365-25g
4,5-Dichlorophthalic Anhydride
942-06-3 95%
25g
¥761.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2335-1G
4,5-Dichlorophthalic Anhydride
942-06-3 >98.0%(GC)(T)
1g
¥130.00 2024-04-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY051009-1g
4,5-Dichlorophthalic Anhydride
942-06-3 ≥95%
1g
¥45.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW710-5g
4,5-Dichlorophthalic anhydride
942-06-3 95%
5g
¥695.0 2022-06-10

4,5-Dichlorophthalic anhydride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  1 h, reflux
Reference
Sarcosine based indandione hGlyT1 inhibitors
Thomson, Christopher G.; Duncan, Karen; Fletcher, Stephen R.; Huscroft, Ian T.; Pillai, Gopalan; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1388-1391

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Carbon tetrachloride
Reference
Synthesis of New Pyridone Carboxylic Acid Derivatives as Potentially Therapeutic Chemicals
Martinek, Peter, 1987, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 110 °C; 1 h, 110 °C → 140 °C
Reference
Preparation method of octafluoro substituted phthalocyanine
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents
Wrobel, Jay; Dietrich, Arlene; Woolson, Shiela A.; Millen, Jane; McCaleb, Michael; et al, Journal of Medicinal Chemistry, 1992, 35(24), 4613-27

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetyl chloride ;  2 h, reflux
Reference
Donor-Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Cleavage and Allylation/Alkenylation
Zhang, Jing; Li, Yang; Xu, Ruoyu; Chen, Yiyun, Angewandte Chemie, 2017, 56(41), 12619-12623

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Studies on the chemistry of isoindoles and isoindolenines. XXVII. 3-Alkoxy-1H-isoindoles: syntheses and properties
Hennige, Hans; Kreher, Richard P.; Konrad, Michael; Jelitto, Frank, Chemische Berichte, 1988, 121(2), 243-52

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, 140 °C; 140 °C → rt
Reference
Organic functionalized non-clustered phthalocyanine compounds, their preparation method and application as solar cell materials
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Niobium pentoxide Solvents: o-Xylene ;  rt → 160 °C; 72 h, 160 °C
Reference
Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production
Rashed, N. Md.; Siddiki, S. M. A. H.; Ali, A. Md.; Moromi, Sondomoyee K.; Touchy, Abeda S.; et al, Green Chemistry, 2017, 19(14), 3238-3242

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Preparation of halogenated phthalic anhydrides
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, 165 °C
Reference
Discovery of novel dual-action antidiabetic agents that inhibit glycogen phosphorylase and activate glucokinase
Zhang, Lei; Chen, Xiaojie; Liu, Jun; Zhu, Qingzhang; Leng, Ying; et al, European Journal of Medicinal Chemistry, 2012, 58, 624-639

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 100 °C; 12 h, 100 °C
Reference
Preparation of halogenated 1,3-indanediones
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 140 °C; 3 h, 140 °C
Reference
Synthesis of 4,5-dichlorophthalonitrile
Wu, Yongfu; Sun, Gangchun; Li, Junhai; Wang, Shuzhao, Huaxue Yu Shengwu Gongcheng, 2008, 25(10), 16-17

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Aromatization of halogenated tetrahydrophthalic anhydrides with activated carbon. An effective preparation of 4,5-dichlorophthalic anhydride
Fertel, Lawrence B.; Spohn, Ronald F.; O'Reilly, Neil J.; Lin, Henry C., Synlett, 1990, (9), 539-40

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on copper phthalocyanine pigments (I): Synthesis of chlorinated phthalic anhydrides and their reaction velocity rations in the synthesis of chlorinated copper phthalocyanines
Takesita, Masaaki, Shikizai Kyokaishi, 1960, 33(11), 491-494

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene
Reference
Process for preparing phthalic anhydrides
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, rt → reflux
Reference
Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide-alkyne cycloaddition (CuAAC) "click" chemistry
Li, Muxiu; Khoshdel, Ezat; Haddleton, David M., Polymer Chemistry, 2013, 4(16), 4405-4411

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetyl chloride ;  2 h, reflux
Reference
Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons
Beck, Daniel E.; Lv, Wei; Abdelmalak, Monica; Plescia, Caroline B.; Agama, Keli; et al, Bioorganic & Medicinal Chemistry, 2016, 24(7), 1469-1479

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  2 h, rt → reflux
Reference
Tetrathiafulvalene compound and synthesis method
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Efficient Semitransparent Organic Solar Cells with Tunable Color enabled by an Ultralow-Bandgap Nonfullerene Acceptor
Cui, Yong; Yang, Chenyi; Yao, Huifeng; Zhu, Jie; Wang, Yuming; et al, Advanced Materials (Weinheim, 2017, 29(43),

4,5-Dichlorophthalic anhydride Raw materials

4,5-Dichlorophthalic anhydride Preparation Products

4,5-Dichlorophthalic anhydride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
Order Number:1696028
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:02
Price ($):discuss personally

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